(Isocyanoimino)triphenylphosphorane

Structural Chemistry Coordination Chemistry Isocyanide Reactivity

Traditional diazomethane-based protocols generate toxic gas, explosive hazards, and α-chloroketone impurities that compromise product purity and require specialized handling equipment. (Isocyanoimino)triphenylphosphorane (Pinc) is a bench-stable, non-hazardous solid that eliminates these risks while delivering superior synthetic outcomes. • Delivers cleaner diazoketones from carboxylic acids without α-chloroketone or α-TMS ketone contaminants • Enables peptide macrocyclization without high-dilution conditions via zwitterionic activation, suppressing oligomerization side reactions • Achieves stereocenter-forming single-carbon-atom doping of acyl chlorides in a single synthetic operation Supplied at ≥95% purity with consistent batch quality for kilogram-scale process chemistry.

Molecular Formula C19H15N2P
Molecular Weight 302.3 g/mol
CAS No. 73789-56-7
Cat. No. B034210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isocyanoimino)triphenylphosphorane
CAS73789-56-7
Synonyms(ISOCYANOIMINO)TRIPHENYLPHOSPHORANE; Nsc371099
Molecular FormulaC19H15N2P
Molecular Weight302.3 g/mol
Structural Identifiers
SMILES[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H
InChIKeyNIDTXBFHPXMXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Isocyanoimino)triphenylphosphorane (CAS 73789-56-7) for Heterocycle Synthesis and Macrocyclization


(Isocyanoimino)triphenylphosphorane (C₁₉H₁₅N₂P, MW 302.32), also designated Pinc, is a bench-stable solid isocyanide-iminophosphorane hybrid reagent . Its molecular architecture features an isocyano group (-N⁺≡C⁻) directly bonded to a triphenylphosphorane imine (-N=PPh₃) [1]. This structural arrangement confers amphoteric reactivity, enabling the reagent to participate in insertion reactions, cyclization cascades, and multicomponent condensations for constructing heterocyclic scaffolds and conformationally constrained peptide macrocycles [2].

Why (Isocyanoimino)triphenylphosphorane Cannot Be Substituted with Generic Diazomethane or Conventional Isocyanides


Generic substitution with diazomethane, TMS-diazomethane, or conventional aliphatic isocyanides fails because (isocyanoimino)triphenylphosphorane delivers a fundamentally distinct combination of physical stability, electronic structure, and reactivity outcomes that cannot be replicated by these alternatives. Unlike diazomethane (a toxic, explosive gas at room temperature) and TMS-diazomethane (which generates difficult-to-remove α-chloroketone and α-TMS ketone impurities) [1], Pinc is a non-hazardous solid with an unusually small N–N=P angle [115.2(2)°] and reduced N–N bond order (~1.5) that electronically isolates its reactive termini, enabling distinct cyclization and atom-transfer chemistry not accessible with standard isocyanides [2]. Substituting Pinc with a simpler isocyanide would forfeit both the iminophosphorane leaving group and the unique zwitterionic activation that drives conformationally controlled macrocyclization [3].

Quantitative Comparative Evidence: (Isocyanoimino)triphenylphosphorane vs. Closest Alternatives


X-ray Structural Differentiation: Unusually Small N–N=P Angle vs. Isomeric C≡N–N=PPh₃

X-ray crystallographic analysis of free (N-isocyanoimino)triphenylphosphorane (C≡N–N=PPh₃) reveals an N–N=P angle of 115.2(2)° and an N–N bond order of approximately 1.5, indicating substantial C≡N–N⁻–P⁺ zwitterionic character with electronically isolated CN and P=N functional groups [1]. In contrast, the isomeric compound N≡C–N=PPh₃ (prepared via metal-catalyzed isomerization of Pinc) exhibits a significantly wider C–N=P angle of 123.0(4)° and a full C–N bond order of 2.0 [1]. The compressed angle and reduced bond order in Pinc directly correlate with its distinct reactivity profile, including its capacity to serve as an atomic carbon equivalent in single-carbon-atom doping (SCAD) reactions [2].

Structural Chemistry Coordination Chemistry Isocyanide Reactivity

Safety and Purity Advantage in Arndt-Eistert Diazoketone Synthesis vs. Diazomethane and TMS-Diazomethane

In the preparation of diazoketones from carboxylic acids via the Arndt-Eistert route, (isocyanoimino)triphenylphosphorane is a safe, stable solid alternative to diazomethane (toxic, explosive gas) and TMS-diazomethane [1]. Direct comparison from Merck process research demonstrates that reactions using TMS-diazomethane or diazomethane invariably produce α-chloroketones and, with TMS-diazomethane, α-TMS ketones as contaminants that are difficult to remove due to polarity similarity with the target diazoketone [1]. In contrast, Pinc-mediated diazoketone formation yields none of these difficult-to-remove impurities, and the overall yield of diazoketone from acid is consistently higher than when TMS-diazomethane is employed [1].

Diazoketone Synthesis Process Chemistry Arndt-Eistert Homologation

Catalytic Activity in 1,3-Diene Stereospecific Polymerization vs. Triphenylphosphine and Phosphite Donors

In iron-catalyzed stereospecific polymerization of 1,3-dienes, (isocyanoimino)triphenylphosphorane (IITP) was evaluated as a P/N electron donor against conventional phosphorus ligands including triphenylphosphine (PPh₃), tris(2,4-di-tert-butylphenyl) phosphite, and tris(nonylphenyl) phosphite [1]. The Fe(acac)₃/IITP/Al(i-Bu)₃ system achieved a catalytic activity of 1.52 × 10⁶ g PBd/mol Fe for 1,2-syndiotactic polybutadiene and 1.47 × 10⁶ g PIp/mol Fe for 3,4-polyisoprene in hexane [1]. The resulting polybutadiene exhibited 1,2-unit molar fraction up to 80.2% with melting points ranging from 64.0–115 °C; polyisoprene displayed 3,4-unit content between 48.8–52.4% and glass transition temperatures from -18.5 to -15.8 °C [1]. In a separate study, the Fe(acac)₃/IITP/Al(i-Bu)₃ system demonstrated vigorous activity and temperature tolerance, achieving polymerization activity of 5.41 × 10⁶ g mol(Fe)⁻¹ h⁻¹ at 70 °C with a monomer-to-Fe ratio of 15,000 [2].

Polymerization Catalysis Stereospecific Polymer Synthesis Iron-Based Catalysts

Peptide Macrocyclization Efficiency and Conformational Control vs. Traditional Cyclization Reagents

Traditional peptide cyclization approaches that rely on reducing terminal ion pairing often disfavor cyclization-conducive conformations, leading to undesired cyclodimerization or oligomerization—particularly when high dilution is not employed [1]. (N-Isocyanoimino)triphenylphosphorane (Pinc) addresses this limitation through zwitterionic activation: the activated phosphonium ylide of Pinc brings reactive chain ends into close spatial proximity, promoting cyclization by enclosing the carboxylate within the interior of the pentapeptide and preventing byproduct formation [1]. The resulting peptide macrocycles containing oxadiazole grafts exhibit improved drug properties, including enhanced membrane permeability, increased lipophilicity, and improved aqueous solubility relative to unmodified linear peptides . Observed moderate diastereoselectivity is consistent with preferential Si-facial addition of Pinc to the E-iminium ion [1].

Peptide Macrocyclization Conformational Control Drug Discovery

Single-Carbon-Atom Doping (SCAD) Stereocenter Formation vs. N-Heterocyclic Carbene Atomic Carbon Equivalents

Single-carbon-atom doping (SCAD) into organic molecules without loss of atoms enables a remarkable increase in molecular complexity in a single step [1]. Prior SCAD methodology using N-heterocyclic carbenes as atomic carbon equivalents was limited to the formation of methylene carbons, leaving stereocenter construction unrealized [1]. (N-Isocyanoimino)triphenylphosphorane unlocks an expanded SCAD reaction scope that results in the formation of stereocenters by enabling the single-step conversion of acyl chlorides into homologated α-chloro cyclic ketones [1]. This transformation proceeds via the generation of four distinct bonds at the incorporated carbon atom: one C–Cl bond, one C–H bond, and two C–C bonds [1].

Single-Carbon-Atom Doping Stereocenter Formation Molecular Complexity Generation

Physical Form and Bench Stability vs. Hazardous Liquid/Gas Alternatives

(Isocyanoimino)triphenylphosphorane is a bench-stable solid at room temperature . Supplier technical specifications from multiple vendors consistently report melting points in the 152–161 °C range, with storage recommendations ranging from ambient (15 °C or below in a cool, dark place) to 2–8 °C under inert atmosphere depending on long-term storage requirements . This solid physical form fundamentally distinguishes Pinc from diazomethane (toxic, explosive gas requiring specialized generation equipment) and TMS-diazomethane (volatile liquid requiring cold storage), enabling direct weighing on the bench without specialized handling infrastructure [1]. Commercial availability includes purities of 95% (HPLC) and 90% with full certificates of analysis available .

Laboratory Safety Reagent Handling Storage Stability

Procurement-Relevant Application Scenarios for (Isocyanoimino)triphenylphosphorane Based on Quantitative Evidence


Safe, High-Purity Diazoketone Synthesis for Process-Scale Arndt-Eistert Homologation

Procurement of (isocyanoimino)triphenylphosphorane is indicated when diazoketone intermediates must be prepared without the α-chloroketone and α-TMS ketone contaminants inherent to TMS-diazomethane or diazomethane-based protocols [1]. The reagent's solid-state stability and commercial availability at 90–95% purity enable direct implementation in kilogram-scale process chemistry without specialized diazomethane generation equipment, yielding consistently higher diazoketone purity from carboxylic acid starting materials [1].

Stereospecific 1,3-Diene Polymerization Catalysis Using Earth-Abundant Iron

For industrial polymer synthesis requiring syndiotactic 1,2-polybutadiene (1,2-unit content up to 80.2%) or 3,4-polyisoprene (3,4-unit content 48.8–52.4%), (isocyanoimino)triphenylphosphorane serves as the P/N electron donor in Fe(acac)₃/Al(i-Bu)₃ catalyst systems, achieving catalytic activities of 1.52 × 10⁶ g PBd/mol Fe and up to 5.41 × 10⁶ g mol(Fe)⁻¹ h⁻¹ [2][3]. This iron-based system offers a cost-effective alternative to precious metal catalysts while maintaining high stereospecificity and temperature tolerance up to 70 °C [3].

Conformationally Controlled Peptide Macrocyclization for Membrane-Permeable Drug Candidates

Procurement of Pinc is essential for peptide medicinal chemistry programs requiring efficient macrocyclization without high-dilution conditions. The reagent's zwitterionic activation mechanism promotes conformational preorganization through attractive noncovalent interactions, suppressing cyclodimerization and oligomerization side reactions while installing oxadiazole grafts that enhance membrane permeability, lipophilicity, and aqueous solubility of the resulting macrocycles [4].

Single-Carbon-Atom Doping (SCAD) for Stereocenter-Containing α-Chloro Cyclic Ketones

(Isocyanoimino)triphenylphosphorane is the sole reagent demonstrated to achieve stereocenter-forming single-carbon-atom doping, enabling the single-step conversion of acyl chlorides into homologated α-chloro cyclic ketones with four bonds formed at the incorporated carbon atom (one C–Cl, one C–H, and two C–C bonds) [5]. This capability expands SCAD methodology beyond the methylene-carbon limitations of N-heterocyclic carbene-based alternatives, providing access to complex molecular scaffolds in a single synthetic operation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Isocyanoimino)triphenylphosphorane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.